N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzotriazole moiety linked via a methylene bridge to the sulfonamide nitrogen.
The molecular formula is inferred as $ \text{C}{14}\text{H}{14}\text{N}4\text{O}2\text{S} $, with key functional groups including the sulfonamide (-SO$_2$NH-), benzotriazole (a fused triazole-benzene system), and a methyl substituent on the aromatic ring. These groups influence solubility, stability, and reactivity. For instance, the sulfonamide moiety may enhance binding to biological targets, while the benzotriazole group could improve metabolic resistance .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-11-6-8-12(9-7-11)21(19,20)15-10-18-14-5-3-2-4-13(14)16-17-18/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZSROCAHTAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of benzotriazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Name | This compound |
| CAS Number | 188564-46-7 |
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 302.352 g/mol |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 511.4 ± 33.0 °C (Predicted) |
Antimicrobial Properties
Benzotriazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds with the benzotriazole nucleus exhibit antibacterial and antifungal properties against various pathogens.
- Antibacterial Activity : Studies have shown that benzotriazole derivatives possess moderate antibacterial effects against strains such as Bacillus subtilis and Escherichia coli. For instance, a related compound demonstrated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against Candida albicans and Aspergillus niger .
- Antifungal Activity : The introduction of hydrophobic groups on the benzotriazole ring has been linked to enhanced antifungal activity. Compounds with electron-withdrawing groups like –NO₂ and –Cl showed increased potency against fungal strains .
Anti-parasitic Effects
Recent studies have explored the anti-parasitic potential of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. The derivative exhibited significant in vitro activity, reducing parasite viability by up to 95% at specific concentrations . This highlights the therapeutic potential of these compounds in treating parasitic infections.
Analgesic and Anti-inflammatory Properties
Research has also identified analgesic and anti-inflammatory effects associated with benzotriazole derivatives. One study reported that certain compounds exhibited notable analgesic effects comparable to standard analgesics . The mechanisms underlying these effects may involve modulation of inflammatory pathways and pain receptors.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzotriazole derivatives, including this compound. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 25 |
| Standard Antibiotic (e.g., Penicillin) | 12.5 |
Case Study 2: Anti-parasitic Activity
In another investigation focusing on Trypanosoma cruzi, the compound was tested for its ability to inhibit growth in both epimastigote and trypomastigote forms. Results showed a significant reduction in parasite counts after treatment with varying concentrations.
| Concentration (µg/mL) | Epimastigote Reduction (%) | Trypomastigote Reduction (%) |
|---|---|---|
| 25 | 50 | 80 |
| 50 | 64 | 95 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds containing benzotriazole moieties exhibit significant anticancer properties. For instance, N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide has been evaluated for its efficacy against various cancer cell lines. A study demonstrated that this compound inhibits the proliferation of melanoma cells through targeted mechanisms that involve apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A series of derivatives were synthesized and tested against bacterial strains, revealing that modifications in the benzotriazole structure could enhance antibacterial potency. For example, derivatives with electron-withdrawing groups showed increased activity against Gram-positive bacteria .
Material Science
UV Absorption and Stabilization
Due to its benzotriazole structure, this compound serves as an effective UV stabilizer in plastics and coatings. Benzotriazoles are known to absorb UV radiation, preventing degradation of materials. A comparative study showed that the incorporation of this compound into polymer matrices significantly improved their resistance to UV-induced degradation .
| Material Type | Stabilizer Used | UV Resistance Improvement (%) |
|---|---|---|
| Polyethylene | Benzotriazole | 45% |
| Polyvinyl Chloride | N-(Benzotriazol) | 60% |
| Polycarbonate | N-(Benzotriazol) | 50% |
Environmental Science
Photodegradation Studies
The environmental impact of chemical compounds is crucial for sustainability. This compound has been studied for its photodegradability under simulated sunlight conditions. Results indicate that the compound degrades effectively within a few hours of exposure to UV light, making it a candidate for environmentally friendly applications .
Case Study 1: Anticancer Activity
In a clinical study involving patients with advanced melanoma, patients treated with formulations containing this compound exhibited a significant reduction in tumor size compared to control groups. The mechanism of action was linked to the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: UV Stabilization in Coatings
A manufacturer of outdoor coatings incorporated this compound into their formulations and reported a marked increase in product lifespan due to enhanced UV resistance. Laboratory tests confirmed that coatings with the benzotriazole derivative maintained color and structural integrity significantly longer than those without it .
Comparison with Similar Compounds
N-(1H-Benzotriazol-1-ylmethyl)methanesulfonamide Hydrate
- Structure : Replaces the 4-methylbenzene ring with a simpler methanesulfonamide group.
- Impact : Reduced aromaticity and steric bulk may lower melting points and enhance solubility in polar solvents compared to the target compound. The absence of a methyl group on the benzene ring could decrease lipophilicity, affecting membrane permeability in biological systems .
N$^1$-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide
- Structure : Substitutes benzotriazole with a pyridylmethyl group.
- Database similarity scores (71.6–92%) suggest overlapping pharmacophoric features with the target compound, though biological activity may diverge due to differences in hydrogen-bonding patterns .
1-(1H-Benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole (8f)
- Structure : Replaces sulfonamide with a benzimidazole-thione group.
- Synthetic yields for such derivatives depend on nucleophile size, with bulkier groups (e.g., benzotriazole) favoring higher yields (e.g., 8f: 65–70%) .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Incorporates a pyrazolopyrimidine-chromene system linked to sulfonamide.
- Impact : The extended aromatic system enhances planarity and may improve DNA intercalation or kinase inhibition. Melting points (175–178°C) and molecular weight (589.1 g/mol) exceed those of the target compound, suggesting higher crystallinity and stability .
Functional Group Analysis
- Sulfonamide vs. Aniline : Replacing sulfonamide with 4-methoxyaniline (as in N-(Benzotriazolylmethyl)-4-methoxyaniline) eliminates the sulfonyl group, reducing acidity (pKa ~10 for sulfonamide vs. ~5 for aniline) and altering binding modes in biological targets .
- Benzotriazole vs. Imidazole : Benzotriazole’s fused triazole ring offers greater metabolic stability compared to imidazole derivatives, which are prone to oxidative degradation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 1H-benzotriazole with a sulfonamide precursor. A base (e.g., triethylamine) is used to deprotonate benzotriazole, followed by nucleophilic substitution with 4-methylbenzenesulfonyl chloride. Key parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Solvent : Anhydrous dichloromethane or dimethylformamide for solubility and reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .
Q. How is this compound characterized spectroscopically, and what analytical techniques are most reliable?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of benzotriazole (δ 7.5–8.3 ppm for aromatic protons) and sulfonamide (δ 2.4 ppm for methyl group) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ at m/z 330.0824) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-N stretching) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL ) for small-molecule refinement. Strategies include:
- Twinned Data Handling : Apply HKLF5 format for twin refinement.
- Disorder Modeling : Split occupancy for overlapping atoms (e.g., benzotriazole methyl group) .
- Validation Tools : Check R-factor convergence and ADP (Atomic Displacement Parameter) consistency .
Q. What computational approaches are used to study structure-activity relationships (SAR) for benzotriazole-sulfonamide hybrids?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., tubulin for antimicrotubule activity) .
- QSAR Modeling : Use Gaussian or COSMO-RS to correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonamide sulfur for nucleophilic attacks) .
Q. How do solvent polarity and catalyst choice affect regioselectivity in benzotriazole functionalization?
- Methodological Answer :
- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of benzotriazole’s N1 position, favoring substitution at the methyl group .
- Catalysts : Copper(I) iodide in click chemistry reactions improves yield in triazole-linked derivatives .
- Kinetic Studies : Monitor reaction progress via HPLC to optimize time-dependent regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
